Cas no 1806372-38-2 (1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one)
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
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- Inchi: 1S/C11H9Br2F3OS/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)18-11(14,15)16/h1-3H,4-6H2
- InChI Key: WMABLCNFDIYCDA-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=CC(=C1)CC(CBr)=O)SC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 286
- XLogP3: 4.6
- Topological Polar Surface Area: 42.4
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018862-250mg |
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one |
1806372-38-2 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013018862-500mg |
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one |
1806372-38-2 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
| Alichem | A013018862-1g |
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one |
1806372-38-2 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1806372-38-2): A Comprehensive Technical Overview
In the realm of specialty chemicals, 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806372-38-2) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, characterized by its brominated and trifluoromethylthio functional groups, serves as a critical intermediate in organic synthesis and pharmaceutical research. Its high reactivity and selective bonding properties make it invaluable for constructing complex heterocyclic frameworks.
The growing demand for fluorinated compounds in drug discovery aligns with the rising interest in 1806372-38-2. Researchers frequently search for "how to synthesize trifluoromethylthio derivatives" or "brominated ketones in medicinal chemistry," reflecting its relevance in developing bioactive molecules. The compound’s CAS number is often queried alongside terms like "structure-activity relationship optimization" and "cross-coupling reactions," underscoring its role in modern catalytic processes.
From a synthetic chemistry perspective, 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exhibits remarkable stability under controlled conditions, enabling its use in multi-step transformations. Its electron-withdrawing groups enhance reactivity in nucleophilic substitutions, a feature highlighted in recent publications on "advanced intermediates for agrochemicals." This aligns with industry trends toward sustainable crop protection solutions.
Analytical studies of CAS 1806372-38-2 emphasize its spectroscopic fingerprints, particularly in NMR and mass spectrometry. Laboratories often investigate "characterization of bromo-substituted aryl ketones" to validate purity, a critical factor for high-yield synthesis. The compound’s crystallographic data further supports its utility in materials science, where precise molecular packing influences performance.
Innovations in green chemistry have spurred interest in optimizing the production of 1806372-38-2 via atom-efficient protocols. Queries such as "solvent-free bromination techniques" or "catalytic trifluoromethylthiolation" reflect this shift. The compound’s compatibility with flow chemistry systems positions it as a candidate for industrial-scale applications while minimizing environmental impact.
In conclusion, 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one represents a convergence of cutting-edge research and practical innovation. Its CAS registry (1806372-38-2) serves as a gateway to exploring broader themes like "design of fluorinated building blocks" and "next-generation synthetic methodologies," ensuring its enduring significance in chemical sciences.
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